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Compound of Interest

Compound Name: Ammonium tetrathiomolybdate

Cat. No.: B1683171 Get Quote

Introduction

Ammonium tetrathiomolybdate ((NH₄)₂MoS₄), a bright red crystalline solid, has emerged as

a significant reagent in organic synthesis, primarily for the efficient transfer of sulfur atoms. Its

utility extends to various transformations, enabling the formation of sulfur-containing

compounds under mild conditions. This reagent is particularly valuable for the synthesis of

disulfides and for the ring-opening of aziridines to generate functionalized sulfonamides, which

are important moieties in medicinal chemistry and drug development. Beyond its role in

synthesis, ammonium tetrathiomolybdate is also recognized as a copper chelator and a

slow-release donor of hydrogen sulfide (H₂S), exhibiting potential therapeutic applications.[1][2]

[3]

Key Applications in Sulfur Transfer Reactions

Ammonium tetrathiomolybdate serves as an effective sulfur source for two primary classes

of reactions:

Synthesis of Disulfides from Alkyl Halides: This method provides a straightforward route to

symmetrical disulfides by treating alkyl halides with ammonium tetrathiomolybdate in an

aqueous medium. The reaction is notable for its operational simplicity and the use of water

as a green solvent.
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Regio- and Stereospecific Ring-Opening of Aziridines: Ammonium tetrathiomolybdate
facilitates the nucleophilic attack of sulfur on activated aziridines, such as N-tosylaziridines.

This reaction proceeds with high regio- and stereospecificity, yielding β-

sulfonamidodisulfides. This transformation is significant for the synthesis of complex

molecules containing both sulfur and nitrogen.[4][5]

Mechanism of Sulfur Transfer

The tetrathiomolybdate anion [MoS₄]²⁻ is the active sulfur-donating species. In the reaction with

alkyl halides, it is proposed that the sulfur atoms of the tetrathiomolybdate anion act as

nucleophiles, displacing the halide to form an intermediate that subsequently leads to the

disulfide product. In the case of aziridine ring-opening, the tetrathiomolybdate anion attacks

one of the carbon atoms of the aziridine ring, leading to a ring-opened intermediate that

ultimately forms the β-sulfonamidodisulfide.

Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of disulfides and the

ring-opening of aziridines using ammonium tetrathiomolybdate.

Table 1: Synthesis of Symmetrical Disulfides from Alkyl Halides in Water[6]
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Entry Substrate Procedure
Reaction Time
(h)

Yield (%)

1
4-Bromobutanoic

acid
A 17 87

2
4-Bromobutanoic

acid
B 20 83

3 Iodoacetamide A 8 84

4

3-

Bromopropanoic

acid

A 72 63

5
1-Bromo-3-

methoxypropane
A 5 89

6
1-

Bromododecane
B 7 61

7 Benzyl bromide B 48 60

Table 2: Regio- and Stereospecific Synthesis of β-Sulfonamidodisulfides from N-

Tosylaziridines[1][4]
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Entry
Aziridine
Substrate

Product
Reaction Time
(h)

Yield (%)

1
N-Tosyl-2-

phenylaziridine

2-Phenyl-2-

(tosylamino)ethyl

disulfide

2 92

2

N-Tosyl-2,3-

diphenylaziridine

(cis)

(1R,2R)-1,2-

Diphenyl-2-

(tosylamino)ethyl

disulfide

3 90

3

N-Tosyl-2,3-

diphenylaziridine

(trans)

(1R,2S)-1,2-

Diphenyl-2-

(tosylamino)ethyl

disulfide

3 91

4

N-Tosyl-2-

methyl-3-

phenylaziridine

(cis)

(1R,2R)-1-

Phenyl-2-

(tosylamino)prop

yl disulfide

2.5 88

5

N-Tosyl-2-

methyl-3-

phenylaziridine

(trans)

(1R,2S)-1-

Phenyl-2-

(tosylamino)prop

yl disulfide

2.5 89

Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Symmetrical Disulfides from Alkyl Halides in

Water[6]

Procedure A (for water-soluble substrates):

To a stirred solution of the alkyl halide (1 mmol) in water (7 mL), add sodium carbonate (1.1

mmol) if the substrate is an acid.

After the evolution of CO₂ ceases, add ammonium tetrathiomolybdate (1.1 mmol).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.researchgate.net/publication/244607546_Sulfur_Transfer_Reactions_of_Tetrathiomolybdate_in_Water_Synthesis_of_Alkyl_Disulfides_from_Alkyl_Halides?_tp=eyJjb250ZXh0Ijp7InBhZ2UiOiJzY2llbnRpZmljQ29udHJpYnV0aW9ucyIsInByZXZpb3VzUGFnZSI6bnVsbH19
https://www.benchchem.com/product/b1683171?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stir the reaction mixture at room temperature for the time indicated in Table 1.

Upon completion of the reaction (monitored by TLC), acidify the reaction mixture with dilute

HCl.

Extract the product with chloroform.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by crystallization or column chromatography.

Procedure B (for water-insoluble substrates):

To a stirred solution of the alkyl halide (1 mmol) in a mixture of water and a minimal amount

of a co-solvent (e.g., acetone or ethanol) to ensure solubility, add ammonium
tetrathiomolybdate (1.1 mmol) and benzyltriethylammonium chloride (10 mol%).

Stir the reaction mixture at room temperature for the time indicated in Table 1.

Work up the reaction as described in Procedure A.

Protocol 2: General Procedure for the Regio- and Stereospecific Synthesis of β-

Sulfonamidodisulfides from N-Tosylaziridines[1][4]

To a solution of the N-tosylaziridine (1 mmol) in acetonitrile (10 mL), add ammonium
tetrathiomolybdate (0.5 mmol).

Stir the reaction mixture at room temperature for the time specified in Table 2.

Monitor the reaction progress by TLC.

After completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate

(3 x 25 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure.
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Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane

mixture) to afford the pure β-sulfonamidodisulfide.
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Caption: Workflow for the synthesis of symmetrical disulfides.
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Caption: Pathway for aziridine ring-opening to form β-sulfonamidodisulfides.
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Applications as Sulfur Transfer Reagent
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Caption: Applications of ammonium tetrathiomolybdate as a sulfur transfer reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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a-sulfur-transfer-reagent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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